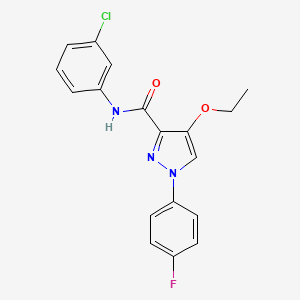

N-(3-chlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar pyrazole derivatives often involves nucleophilic substitution reactions, showcasing a method where bromide in the 4-bromopyrazole ring is displaced with fluoride to create radiolabeled compounds for study in cannabinoid receptors and positron emission tomography (PET) imaging (Katoch-Rouse & Horti, 2003). Another method involves cyclocondensation reactions facilitated by ultrasound irradiation, highlighting an efficient approach to synthesizing ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates with significant reduction in reaction times (Machado et al., 2011).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods such as NMR and IR are crucial in determining the molecular structure of pyrazole derivatives. Studies have shown how crystallography can confirm the regiospecific synthesis of these compounds and provide detailed insight into their molecular conformations and intermolecular interactions (Kumarasinghe et al., 2009).

Chemical Reactions and Properties

Pyrazole derivatives can undergo various chemical reactions, including transamidation and specification, allowing for diversification of the pyrazole scaffold to optimize properties such as protein kinase inhibition (Singh et al., 2009). This adaptability makes pyrazole derivatives valuable in designing candidate drugs and understanding their mechanisms of action.

Physical Properties Analysis

The physical properties of pyrazole derivatives, including their thermal stability and crystalline nature, are crucial for their application in various scientific fields. For example, the thermal stability of a novel pyrazole derivative up to 190°C indicates its potential use in conditions requiring high thermal resistance (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, such as their interaction with cannabinoid receptors, are of significant interest. The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide provides insights into the molecular interaction with CB1 cannabinoid receptors, showcasing the potential medicinal applications of these compounds (Shim et al., 2002).

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrazole derivatives, have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and functional groups of the compound.

Biochemical Pathways

Pyrazole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects . The exact pathways affected would depend on the compound’s targets.

Future Directions

properties

IUPAC Name |

N-(3-chlorophenyl)-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClFN3O2/c1-2-25-16-11-23(15-8-6-13(20)7-9-15)22-17(16)18(24)21-14-5-3-4-12(19)10-14/h3-11H,2H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXZFSMSTHZMAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN(N=C1C(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2492802.png)

![9-(2,3,4-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one](/img/no-structure.png)

![N-(Cyanomethyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2492806.png)

![N-[2-[Benzyl(methyl)amino]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2492812.png)

![N-(2,4-dimethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2492821.png)

![(4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2492823.png)